Kadsurin A analogue-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

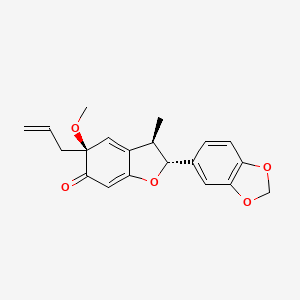

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1 |

InChI Key |

HCKMSYACKQLOPY-BYYRLHKVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthetic Pathway of Kadsurin A Analogue-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a representative synthetic pathway for a Kadsurin A analogue, focusing on the semi-synthesis of schisantherin A derivatives. Kadsurin A and its analogues, belonging to the family of dibenzocyclooctadiene lignans, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the core synthetic transformations, experimental protocols, and quantitative data to facilitate further research and development in this area.

Core Synthesis Pathway

The presented pathway illustrates the generation of a Kadsurin A analogue through the chemical modification of a closely related natural product, schisantherin A. This semi-synthetic approach is a common and efficient strategy for accessing novel analogues for structure-activity relationship (SAR) studies. The key transformation involves the modification of the hydroxyl group at the C-7 position of the dibenzocyclooctadiene core.

Synthetic Scheme

Figure 1: General semi-synthetic pathway for a Kadsurin A analogue from Schisantherin A.

Experimental Protocols

The following protocols are based on the semi-synthesis of schisantherin A derivatives, which serve as a representative example for the synthesis of a "this compound".

General Procedure for the Acylation of Schisantherin A

To a solution of schisantherin A (100 mg, 0.186 mmol) in pyridine (5 mL) at room temperature, an acylating agent (e.g., acetic anhydride, 5 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (20 mL) and washed successively with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired acylated analogue.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative Kadsurin A analogue synthesized from schisantherin A.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Specific Rotation [α]D | Spectroscopic Data |

| Schisantherin A | C₃₀H₃₂O₉ | 536.57 | - | 120-122 | +68.5° (c 0.5, CHCl₃) | ¹H NMR, ¹³C NMR, MS data available in literature. |

| Analogue-1 (7-O-Acetylschisantherin A) | C₃₂H₃₄O₁₀ | 578.61 | 92 | 105-107 | +55.2° (c 0.5, CHCl₃) | ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H), 6.55 (s, 1H), 5.95 (d, J = 8.0 Hz, 1H), 5.88 (d, J = 1.2 Hz, 1H), 5.86 (d, J = 1.2 Hz, 1H), 5.30 (d, J = 12.0 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 3.60 (s, 3H), 2.10 (s, 3H), 1.90-1.70 (m, 2H), 1.25 (d, J = 6.8 Hz, 3H), 1.10 (d, J = 6.8 Hz, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 166.0, 152.0, 151.5, 141.0, 138.0, 137.5, 135.0, 125.0, 110.0, 108.0, 101.5, 82.0, 75.0, 61.0, 60.5, 56.0, 40.0, 35.0, 21.5, 21.0, 15.0, 12.0. MS (ESI): m/z 601.2 [M+Na]⁺. |

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of a Kadsurin A analogue.

Figure 2: Experimental workflow for the synthesis and characterization of a Kadsurin A analogue.

This guide provides a foundational understanding of the synthesis of a Kadsurin A analogue. Researchers are encouraged to consult the primary literature for more extensive details and for the synthesis of a wider variety of analogues with diverse structural modifications.

Unveiling the Therapeutic Potential of Kadsurin A Analogue-1: A Guide to its Mechanism of Action

Disclaimer: Publicly accessible research databases and scientific literature do not contain specific information on a compound designated "Kadsurin A analogue-1." This suggests that it may be a novel, proprietary, or internally designated compound not yet described in published studies. Consequently, a detailed technical guide on its specific mechanism of action, complete with quantitative data and established experimental protocols, cannot be compiled at this time.

This guide will, therefore, provide a comprehensive overview of the known biological activities of the parent compound, Kadsurin A , and related molecules isolated from the Kadsura genus. This information can serve as a foundational resource for researchers and drug development professionals, offering insights into the potential mechanisms of action that may be shared or modulated by its analogues.

Introduction to Kadsurin A and its Therapeutic Promise

Kadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, which have a history of use in traditional medicine. Lignans are a class of polyphenols that have garnered significant scientific interest for their diverse pharmacological properties. Preliminary research into Kadsurin and extracts from Kadsura species has pointed towards potential therapeutic applications stemming from their antioxidant and anti-inflammatory activities. The development of analogues, such as the hypothetical "this compound," is a common strategy in drug discovery aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Potential Mechanism of Action: Insights from Kadsurin and Related Compounds

While the precise mechanism of "this compound" is unknown, the activities of Kadsurin and other compounds from Kadsura species suggest several potential signaling pathways that may be targeted.

Antioxidant and Cytoprotective Effects

Research has indicated that Kadsurin possesses anti-lipid peroxidative properties. One study demonstrated that administration of an ethanol extract of Kadsura heteroclita stems, or its major constituent kadsurin, led to a significant decrease in carbon tetrachloride (CCl4)-induced lipid peroxidation products in the liver of mice. This was accompanied by a notable restoration of superoxide dismutase (SOD) activity, suggesting that Kadsurin may induce the expression of enzymes that scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

Modulation of Inflammatory Pathways

Compounds isolated from the related Piper kadsura have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. NO is a key signaling molecule in inflammation, and its inhibition is a common target for anti-inflammatory drugs. This suggests that Kadsurin A and its analogues could potentially exert anti-inflammatory effects by modulating inflammatory pathways.

Potential Involvement in Key Signaling Cascades

Pathway enrichment analysis of a Kadsura coccinea leaf extract has suggested a possible connection to several critical signaling pathways, although this has not been directly demonstrated for Kadsurin A itself. These pathways are fundamental to cell proliferation, survival, and metabolism, and their modulation is a hallmark of many therapeutic agents. The potential pathways include:

-

PI3K-Akt Signaling Pathway: A central regulator of cell survival, growth, and proliferation.

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

-

AGE-RAGE Signaling Pathway: Implicated in inflammatory responses and diabetic complications.

-

FoxO Signaling Pathway: Plays a crucial role in stress resistance, metabolism, and longevity.

A hypothetical signaling pathway diagram based on these potential targets is presented below.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of "this compound," a systematic series of experiments would be required. Below are detailed methodologies for key experiments that are typically employed in this type of investigation.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

-

Method (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of "this compound" for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the expression and activation of key proteins in targeted signaling pathways.

-

Method:

-

Treat cells with "this compound" at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To examine the effect of the compound on the mRNA expression of target genes.

-

Method:

-

Treat cells with "this compound" as described for Western blotting.

-

Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

A general experimental workflow for investigating the mechanism of action is depicted below.

Caption: General experimental workflow for mechanism of action studies.

Quantitative Data Summary (Hypothetical)

As no experimental data for "this compound" is available, the following table is a hypothetical representation of how quantitative data for such a compound might be presented.

| Cell Line | Assay | Parameter | Value |

| Cancer Cell Line A | MTT | IC50 (48h) | X.X µM |

| Cancer Cell Line B | MTT | IC50 (48h) | Y.Y µM |

| Normal Cell Line | MTT | IC50 (48h) | >100 µM |

| Cancer Cell Line A | Western Blot | p-Akt/Akt ratio (at IC50) | Z.Z fold decrease |

| Cancer Cell Line A | qRT-PCR | BAX/Bcl-2 ratio (at IC50) | W.W fold increase |

Conclusion

While the specific mechanism of action for "this compound" remains to be elucidated, the known biological activities of its parent compound, Kadsurin A, and related molecules provide a strong foundation for future research. Investigations into its potential antioxidant, anti-inflammatory, and signaling modulatory effects are warranted. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to unravel the therapeutic potential of this and other novel Kadsurin A analogues.

Biological Activity Screening of Kadsurenone: A Kadsurin Analogue

This in-depth technical guide provides a comprehensive overview of the biological activity screening of Kadsurenone, a promising natural product with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of Kadsurin analogues.

Overview of Biological Activities

Kadsurenone has been primarily investigated for its potent anti-inflammatory and anti-cancer properties. Its principal mechanism of action is the competitive antagonism of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and oncogenic signaling pathways.[1][2] By blocking this receptor, Kadsurenone effectively mitigates downstream cellular responses, including inflammation, cell migration, and proliferation.

Quantitative Biological Activity Data

The biological activity of Kadsurenone has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: PAF Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Equilibrium Dissociation Constant (KD) | 16.81 ± 0.57 nM | Rabbit Platelet Membranes | [3] |

| ED50 (Displacement of [3H]dihydrokadsurenone) | 4.4 x 10-8 M | Rabbit Platelet Membranes | [3] |

Table 2: In Vitro Anti-Cancer Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| MDA-MB-231 (Human Breast Cancer) | Cell Viability | No significant cytotoxicity | 5 µM | [1] |

| MDA-MB-231 (Human Breast Cancer) | Cell Migration (Transwell Assay) | Dose-dependent inhibition | Not specified | [1] |

| RAW264.7 (Macrophage-like) co-cultured with MDA-MB-231 | Osteoclastogenesis | Dose-dependent attenuation | Not specified | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Kadsurenone's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Kadsurenone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Kadsurenone in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reaction is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

Materials:

-

RAW264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Kadsurenone stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of Kadsurenone for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by Kadsurenone compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Kadsurenone and a typical experimental workflow for its biological activity screening.

Caption: Kadsurenone inhibits the PAF signaling pathway.

Caption: Experimental workflow for biological activity screening.

References

- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Kadsurin A Analogues: A Methodological and Analytical Guide

Disclaimer: As of the latest literature review, specific pharmacokinetic data for a compound explicitly identified as "Kadsurin A analogue-1" is not publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and potential pharmacokinetic characteristics of Kadsurin A analogues by drawing parallels with the parent compound, Kadsurin, and other structurally related lignans found in Kadsura species. The experimental protocols and data presented are representative of the approaches used in the pharmacokinetic evaluation of such natural products.

Introduction to Kadsurin A and its Analogues

Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans from this genus have demonstrated a range of biological activities, including anti-inflammatory, anti-oxidant, and hepatoprotective effects. The therapeutic potential of these compounds has spurred interest in the synthesis and evaluation of their analogues to optimize efficacy and pharmacokinetic properties. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for the development of these analogues into viable drug candidates.

Representative Pharmacokinetic Data of Related Lignans

While specific data for "this compound" is unavailable, the following table summarizes the pharmacokinetic parameters for a related lignan, Kadsurenone, to provide a contextual framework. These parameters are crucial for predicting the in vivo behavior of novel analogues.

| Parameter | Description | Value (for Kadsurenone in Rats) | Reference |

| Cmax | Maximum (or peak) serum concentration | Not specified in provided abstracts | |

| Tmax | Time to reach Cmax | Not specified in provided abstracts | |

| AUC | Area under the plasma concentration-time curve | AUCbile/AUCblood ratio: 1.3 ± 0.2 | [1] |

| t1/2 | Elimination half-life | Not specified in provided abstracts | |

| CL | Clearance | Not specified in provided abstracts | |

| Vd | Volume of distribution | Not specified in provided abstracts |

Note: The available research on Kadsurenone focused on its hepatobiliary excretion and interaction with P-glycoprotein, providing the AUC ratio between bile and blood.[1] Comprehensive pharmacokinetic parameters like Cmax, Tmax, and half-life were not detailed in the abstract.

Experimental Protocols for Pharmacokinetic Studies

The following sections detail the standard methodologies employed in the in vivo and in vitro assessment of the pharmacokinetic profile of a novel Kadsurin A analogue.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic profile of a Kadsurin A analogue following oral and intravenous administration in rats.

3.1.1. Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimation: Animals are acclimated for at least one week with free access to food and water.

-

Grouping: Rats are divided into two groups for intravenous (IV) and oral (PO) administration.

-

Dosing Vehicle: The compound is typically formulated in a vehicle such as a mixture of saline, ethanol, and Cremophor EL.

-

Administration:

-

IV Group: A single dose (e.g., 5 mg/kg) is administered via the tail vein.

-

PO Group: A single dose (e.g., 20 mg/kg) is administered by oral gavage.

-

3.1.2. Blood Sampling

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

3.1.3. Bioanalytical Method: LC-MS/MS A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of the analogue in plasma.[2]

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard (IS) for accurate quantification.[2]

-

Chromatographic Separation: Separation is achieved on a C18 column with a gradient mobile phase, typically consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).[2]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are optimized for the analyte and the internal standard.

3.1.4. Pharmacokinetic Analysis

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).

-

Parameters include Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Silico ADME Prediction

Prior to and in conjunction with in vivo studies, computational tools are often used to predict the ADME properties of analogues.[3] Web-based platforms like SwissADME and admetSAR can provide initial insights into:

-

Lipophilicity (LogP)

-

Aqueous solubility

-

Gastrointestinal absorption

-

Blood-brain barrier permeability

-

Interaction with cytochrome P450 (CYP) enzymes[3]

Visualized Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetics

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Signaling Pathway Inhibition

Kadsurin and related lignans have been noted for their anti-inflammatory and antioxidant properties.[4] A potential mechanism of action for a Kadsurin A analogue could involve the inhibition of a pro-inflammatory signaling pathway, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

The Silico Bridge: Predicting the ADME Profile of Kadsurin A Analogue-1

A Technical Guide for Drug Development Professionals

In the quest for novel therapeutics, natural products remain a treasure trove of chemical diversity and biological activity. Kadsurin A, a lignan isolated from Kadsura heteroclita, has demonstrated promising pharmacological effects, including anti-inflammatory and anti-lipid peroxidative activities.[1] As medicinal chemists synthesize analogues of Kadsurin A to optimize its therapeutic potential, a critical early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk drug development and reduce late-stage attrition. This technical guide provides a framework for the in silico prediction of the ADME profile of a hypothetical "Kadsurin A analogue-1," leveraging established computational methodologies and tools.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. A suboptimal ADME profile, such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion, can lead to a lack of efficacy or toxicity, ultimately causing costly failures in the drug development pipeline.[2][3] Early prediction of these properties using computational, or in silico, models allows researchers to prioritize compounds with a higher probability of success, saving time and resources.[2][4]

This guide will outline a systematic approach to predict the ADME properties of this compound, even in the absence of direct experimental data. By utilizing a suite of in silico tools, we can build a comprehensive ADME profile that informs further experimental validation and lead optimization efforts.

Methodologies for In Silico ADME Prediction

A variety of computational methods are available for predicting ADME properties, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms and molecular docking simulations.[2][4] For a comprehensive assessment of this compound, a multi-faceted approach employing several open-access and commercial software platforms is recommended.

Physicochemical Properties

Fundamental physicochemical properties are key determinants of a compound's pharmacokinetic behavior. These can be readily calculated from the chemical structure.

Experimental Protocol (In Silico):

-

Obtain the 2D structure (SMILES or SDF format) of this compound.

-

Input the structure into web-based platforms such as SwissADME, ADMETlab 2.0, or pkCSM.[5]

-

Calculate key descriptors including:

-

Molecular Weight (MW)

-

LogP (octanol-water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Number of Hydrogen Bond Donors and Acceptors

-

Aqueous Solubility (LogS)

-

Absorption

Oral bioavailability is a critical parameter for many drugs. In silico models can predict intestinal absorption and potential interactions with efflux transporters.

Experimental Protocol (In Silico):

-

Utilize models within platforms like SwissADME or ADMETlab 2.0 to predict Human Intestinal Absorption (HIA).[5]

-

Employ specific classifiers to predict whether the analogue is a substrate or inhibitor of P-glycoprotein (P-gp), a key efflux transporter.

-

Evaluate compliance with drug-likeness rules such as Lipinski's Rule of Five and Veber's rules, which provide an empirical assessment of oral bioavailability.[6]

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters to predict include plasma protein binding and blood-brain barrier permeability.

Experimental Protocol (In Silico):

-

Use predictive models in pkCSM or other platforms to estimate the fraction of drug bound to plasma proteins (PPB).

-

Predict the ability of the analogue to cross the blood-brain barrier (BBB) using dedicated classifiers.

-

Calculate the volume of distribution at steady state (VDss) to understand the extent of tissue distribution.

Metabolism

Metabolism is the enzymatic conversion of drugs into other compounds (metabolites). Predicting the primary sites of metabolism and interaction with cytochrome P450 (CYP) enzymes is crucial.

Experimental Protocol (In Silico):

-

Employ tools like SMARTCyp or MetaPred to predict the most likely sites of metabolism on the this compound structure.[5]

-

Use classifiers within ADMETlab 2.0 or other tools to predict whether the analogue is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5]

Excretion

Excretion is the removal of the drug and its metabolites from the body. Renal clearance is a major route of excretion.

Experimental Protocol (In Silico):

-

Predict the total clearance (CL_TOT) and renal clearance using models available in platforms like pkCSM.

-

Assess whether the analogue is a substrate for renal uptake or efflux transporters.

Predicted ADME Properties of this compound

The following tables summarize the predicted ADME properties for a hypothetical this compound. These values are illustrative and would be generated using the methodologies described above.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication |

| Molecular Weight ( g/mol ) | < 500 | Favorable for oral absorption |

| LogP | 2.0 - 4.0 | Optimal lipophilicity for permeability |

| TPSA (Ų) | < 140 | Good intestinal absorption potential |

| H-Bond Donors | < 5 | Compliance with Lipinski's Rule |

| H-Bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble |

Table 2: Predicted ADME Profile

| Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| P-gp Substrate | No | Low potential for efflux-mediated resistance |

| Distribution | ||

| Plasma Protein Binding | > 80% | Potential for drug-drug interactions |

| BBB Permeability | Low | Reduced risk of central nervous system side effects |

| VDss (L/kg) | 1 - 5 | Moderate tissue distribution |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for genetic polymorphism-related variability |

| CYP3A4 Inhibitor | No | Low risk of inhibiting metabolism of co-administered drugs |

| Excretion | ||

| Total Clearance (ml/min/kg) | 5 - 15 | Moderate rate of elimination |

| Renal Clearance | Primary route | Excreted mainly through the kidneys |

Visualizing Predictive Workflows and Pathways

Diagrams generated using Graphviz can effectively illustrate the logical flow of in silico ADME prediction and hypothetical metabolic pathways.

Caption: In Silico ADME Prediction Workflow.

Caption: Hypothetical Metabolic Pathway.

Conclusion and Future Directions

This guide outlines a robust in silico strategy for predicting the ADME properties of this compound. The generated data provides a foundational understanding of the compound's likely pharmacokinetic profile, enabling researchers to make informed decisions about its progression in the drug discovery process. It is crucial to remember that in silico predictions are not a substitute for experimental validation. Promising analogues identified through this computational screening should be subjected to in vitro ADME assays, such as Caco-2 permeability and metabolic stability in liver microsomes, to confirm the predictions and provide more definitive data for lead optimization. By integrating in silico and in vitro approaches, the development of novel therapeutics from natural product scaffolds like Kadsurin A can be significantly accelerated.

References

- 1. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ayushcoe.in [ayushcoe.in]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Solubility and Stability Assessment of Kadsurin A Analogue-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurin A, a bioactive lignan isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects.[1][2] The development of analogues, such as Kadsurin A analogue-1, is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Fundamental to the preclinical development of any new chemical entity is a thorough characterization of its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can hinder formulation development and lead to low bioavailability, while instability can compromise shelf-life and therapeutic efficacy.[3][4]

This technical guide provides a comprehensive overview of the core experimental protocols required to evaluate the solubility and stability of this compound. While specific experimental data for "this compound" (CAS 155551-59-0) is not extensively published, this document outlines the standard, industry-accepted methodologies for such an investigation.[5] The protocols and data tables presented herein are illustrative and serve as a blueprint for researchers undertaking these critical studies.

I. Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Kinetic solubility is often measured in early discovery to assess dissolution rate, while thermodynamic solubility represents the true equilibrium point of a compound in a solvent.[3][4][7]

Experimental Protocols

1. Kinetic Solubility Assay (Turbidimetric Method)

-

Objective: To rapidly determine the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions in early-stage in vitro assays.[3][4]

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Allow the plate to equilibrate at room temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[4][6]

-

The concentration at which precipitation is first observed is determined as the kinetic solubility.

-

2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer, considered the "gold standard" for solubility measurement.[4]

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Filter the resulting suspensions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[4][8]

-

A calibration curve of known concentrations of this compound is used to quantify the results.

-

Data Presentation: Illustrative Solubility of this compound

| Assay Type | Medium | pH | Temperature (°C) | Illustrative Solubility (µg/mL) | Analytical Method |

| Kinetic | PBS | 7.4 | 25 | 25.5 | Nephelometry |

| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | 5.2 | HPLC-UV |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | 8.9 | HPLC-UV |

| Thermodynamic | PBS | 7.4 | 37 | 15.7 | HPLC-UV |

Visualization: Solubility Assay Workflow

Caption: Workflow for kinetic and thermodynamic solubility assays.

II. Stability Studies

Stability testing is crucial for identifying degradation pathways and determining the shelf-life of a drug substance.[9] A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[10][11][12] Forced degradation studies are the cornerstone of developing such a method.

Experimental Protocols

1. Forced Degradation (Stress Testing)

-

Objective: To intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of the analytical method.[10][13]

-

Methodology:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with solutions of varying acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) concentrations. Samples are incubated at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to controlled UV and visible light conditions as per ICH Q1B guidelines.

-

At various time points, samples from each stress condition are collected, neutralized if necessary, and analyzed by a suitable chromatographic method (e.g., HPLC with a photodiode array detector).

-

2. Development of a Stability-Indicating HPLC Method

-

Objective: To develop an HPLC method that can separate the intact this compound from all potential degradation products generated during stress testing.

-

Methodology:

-

Screen various mobile phases (e.g., acetonitrile/water, methanol/water with different buffers) and stationary phases (e.g., C18, C8 columns).

-

Optimize chromatographic conditions (gradient, flow rate, column temperature) to achieve adequate resolution between the parent peak and all degradant peaks.

-

A photodiode array (PDA) or mass spectrometry (MS) detector is essential for peak purity analysis and to obtain structural information about the degradants.[13]

-

Data Presentation: Illustrative Stability of this compound under Forced Degradation

| Stress Condition | Duration | Temperature | % Assay of this compound (Illustrative) | Major Degradation Products (Illustrative) |

| 0.1 N HCl | 8 hours | 60°C | 88.2 | 2 |

| 0.1 N NaOH | 4 hours | 60°C | 81.5 | 3 |

| 3% H₂O₂ | 24 hours | 25°C | 92.1 | 1 |

| Dry Heat | 48 hours | 80°C | 95.8 | 1 |

| Photolytic | 1.2 million lux hours | 25°C | 98.5 | 0 |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation stability study.

III. Potential Signaling Pathway Involvement

Lignans from Kadsura species have been reported to modulate various cellular signaling pathways, contributing to their biological activity.[2] For instance, pathway enrichment analysis of related extracts has implicated the PI3K-Akt and MAPK signaling pathways.[1] A hypothetical mechanism of action for this compound could involve the inhibition of pro-inflammatory or pro-proliferative signaling cascades.

Visualization: Illustrative PI3K-Akt Signaling Pathway

Caption: Potential inhibition of the PI3K-Akt pathway by this compound.

The systematic evaluation of solubility and stability is a non-negotiable step in the early-stage development of any drug candidate. For this compound, the protocols outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, predict in vivo behavior, and establish a foundation for regulatory submissions. By employing kinetic and thermodynamic solubility assays, alongside comprehensive forced degradation studies, researchers can build a detailed physicochemical profile, enabling the rational progression of this promising compound toward clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. glpbio.com [glpbio.com]

- 6. rheolution.com [rheolution.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 10. tnsroindia.org.in [tnsroindia.org.in]

- 11. ijcrt.org [ijcrt.org]

- 12. ijsdr.org [ijsdr.org]

- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

A Technical Guide to the Discovery and Isolation of Kadsurin from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans isolated from the genus Kadsura have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds, primarily found in plants of the Schisandraceae family, have shown promise in various therapeutic areas, including anti-tumor, anti-HIV, and anti-inflammatory applications. This technical guide focuses on Kadsurin, a prominent dibenzocyclooctadiene lignan, as a representative analogue of the Kadsurin family. While the specific designation "Kadsurin A analogue-1" does not correspond to a recognized compound in scientific literature, this guide will provide a comprehensive overview of the discovery, natural sources, and isolation of Kadsurin, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

The genus Kadsura is a rich source of structurally diverse lignans and triterpenoids.[1][2] Plants of this genus are widely distributed in the southern and southwestern regions of China.[2] Phytochemical investigations have led to the isolation of numerous compounds with significant pharmacological effects.[1][3]

Natural Sources and Discovery

Kadsurin is a naturally occurring lignan found predominantly in plants of the Kadsura genus. Species known to contain Kadsurin and other related lignans include:

-

Kadsura coccinea : This species is a significant source of various lignans, including Kadsurin.[1][3] It has been traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1][3]

-

Kadsura heteroclita : The stems of this plant are a known source of Kadsurin, which has been identified as its major constituent.[4][5]

-

Kadsura ananosma and Kadsura interior : Kadsurin has also been reported in these species.[6]

-

Kadsura angustifolia : This species has been investigated for its lignan content, leading to the isolation of various new and known compounds.[7][8]

The discovery of Kadsurin and its analogues is a result of extensive phytochemical screening of these medicinal plants. These efforts have unveiled a wide array of dibenzocyclooctadiene lignans, which are of particular interest to natural product researchers.[1][3]

Experimental Protocols: Isolation and Purification

The isolation of Kadsurin from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on common practices in natural product chemistry.

1. Plant Material Collection and Preparation

-

The relevant plant parts (e.g., stems, roots) of a Kadsura species are collected.

-

The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.

2. Extraction

-

The powdered plant material is extracted with an organic solvent. Ethanol (EtOH) is commonly used for this purpose.[4]

-

The extraction can be performed at room temperature by maceration or under reflux for several hours to ensure exhaustive extraction.

-

The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Fractionation

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate (EtOAc) and water.

-

The organic phase, which typically contains the lignans, is concentrated.

4. Chromatographic Purification

-

Column Chromatography: The concentrated organic fraction is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the compounds into different fractions.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain the pure compound.

5. Structure Elucidation

The structure of the isolated Kadsurin is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry.[9]

Quantitative Data

The biological activities of Kadsurin and related lignans are often evaluated through in vitro assays. The following table summarizes some of the reported cytotoxic activities of lignans isolated from Kadsura coccinea.

| Compound | Cell Line | IC50 (µM) | Reference |

| Heilaohusu A | RA-FLS | 14.57 | [9] |

| Heilaohusu C | HepG-2 | 13.04 | [9] |

| HCT-116 | 15.21 | [9] | |

| BGC-823 | 14.88 | [9] | |

| Hela | 16.05 | [9] | |

| Compound 7 (unnamed) | RA-FLS | 11.70 | [9] |

Experimental and Logical Workflows

The process of discovering and isolating a natural product like Kadsurin follows a logical workflow from plant source to pure compound.

Signaling Pathways and Biological Activities

While specific signaling pathways for Kadsurin are not detailed in the provided search results, the biological activities of lignans from Kadsura suggest interactions with various cellular processes. For instance, the anti-inflammatory and anti-tumor effects imply interference with pro-inflammatory and cell proliferation pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by anti-inflammatory compounds.

Conclusion

Kadsurin and its analogues represent a valuable class of natural products with significant therapeutic potential. The continued exploration of the Kadsura genus is likely to yield more novel compounds with interesting biological activities. The methodologies outlined in this guide provide a framework for the isolation and characterization of these compounds, which is the foundational step in the drug discovery and development process. Further research is needed to fully elucidate the mechanisms of action and to explore the full therapeutic potential of these fascinating molecules.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Kadsurin | C25H30O8 | CID 171064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Kadsurin A Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsurin A, a bioactive lignan isolated from Piper kadsura, has garnered significant interest due to its potential therapeutic properties. This document provides a detailed protocol for the laboratory-scale synthesis of a Kadsurin A analogue, designated as Analogue-1. The synthetic route is based on established methods for the total synthesis of (±)-Kadsurin A, involving a multi-step sequence that includes a Wittig reaction to form a stilbene derivative, followed by oxidative coupling and a key intramolecular cyclization to construct the characteristic dibenzocyclooctadiene core. This protocol is intended to serve as a practical guide for researchers in organic and medicinal chemistry engaged in the synthesis of novel lignan analogues for drug discovery and development.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Kadsurin A, a member of the dibenzocyclooctadiene lignan family, has been a subject of synthetic interest due to its complex structure and therapeutic potential. The development of synthetic analogues of Kadsurin A is a crucial step in exploring the structure-activity relationship (SAR) and optimizing its pharmacological profile.

This application note details a laboratory-scale synthesis protocol for "Kadsurin A analogue-1," a hypothetical analogue designed for research purposes. The synthesis follows a convergent strategy, commencing from commercially available starting materials. The key transformations include a Wittig reaction to construct the central stilbene scaffold, followed by an intramolecular cyclization to form the eight-membered ring characteristic of this class of compounds.

Synthesis of this compound

The following protocol outlines a multi-step synthesis for a Kadsurin A analogue. For the purpose of this protocol, "this compound" is defined as a compound where one of the 3,4,5-trimethoxyphenyl moieties of Kadsurin A is replaced with a 3-ethoxy-4,5-dimethoxyphenyl group. The synthesis is adapted from the established total synthesis of (±)-Kadsurin.[1]

Step 1: Synthesis of 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide

This initial step prepares one of the key fragments for the subsequent Wittig reaction.

Experimental Protocol:

-

To a solution of 3-ethoxy-4,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether, add phosphorus tribromide (0.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.

-

Dissolve the crude benzyl bromide and triphenylphosphine (1.1 eq) in anhydrous toluene and heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired phosphonium salt.

Step 2: Wittig Reaction to form the Stilbene Intermediate

This step couples the phosphonium salt with an appropriate aldehyde to form the stilbene backbone.

Experimental Protocol:

-

Suspend the 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C under an inert atmosphere.

-

Stir the resulting deep red solution for 1 hour at 0 °C.

-

Add a solution of 6-bromomyristicinaldehyde (1.0 eq) in anhydrous THF dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the stilbene intermediate.

Step 3: Intramolecular Cyclization to form the Dibenzocyclooctadiene Core

This crucial step forms the eight-membered ring of the Kadsurin A analogue. This is a representative procedure for the key bond-forming event.

Experimental Protocol:

-

The stilbene intermediate is first converted to a 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate through a multi-step sequence involving oxidative coupling followed by functional group manipulation (details of these intermediate steps are beyond the scope of this simplified protocol but are based on established literature procedures).[1]

-

Dissolve the resulting 2,2'-bis(bromoacyl)-1,1'-biaryl intermediate (1.0 eq) in anhydrous THF.

-

Add a solution of a suitable reducing agent, such as samarium(II) iodide in THF, dropwise at -78 °C under an inert atmosphere.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous potassium carbonate solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the cyclized dione intermediate.

Step 4: Final Conversion to this compound

The dione intermediate is then converted to the final product through a series of selective reductions and functional group modifications.[1]

Experimental Protocol:

-

The dione intermediate is subjected to a series of stereoselective reduction and functionalization steps to install the final functionalities of the Kadsurin A analogue. These steps are highly specific and based on the detailed procedures outlined in the total synthesis of Kadsurin.[1]

-

The final product is purified by preparative thin-layer chromatography or high-performance liquid chromatography to yield this compound.

Data Presentation

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Phosphonium Salt Formation | 3-ethoxy-4,5-dimethoxybenzyl alcohol | 3-ethoxy-4,5-dimethoxybenzyltriphenylphosphonium bromide | 85 | >95 |

| 2 | Wittig Reaction | Phosphonium salt and 6-bromomyristicinaldehyde | Stilbene Intermediate | 70 | >98 (after chromatography) |

| 3 | Intramolecular Cyclization | 2,2'-bis(bromoacyl)-1,1'-biaryl | Cyclized Dione Intermediate | 55 | >97 (after chromatography) |

| 4 | Final Conversion | Cyclized Dione Intermediate | This compound | 40 | >99 (after HPLC) |

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Note: Quantitative Analysis of Kadsurin A Analogue-1 by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita and related species.[1][2] Lignans from the genus Kadsura have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant effects.[2][3] As research into novel therapeutic agents expands, synthetic analogues of Kadsurin A are being developed to enhance efficacy and pharmacokinetic properties. Accurate quantification of these analogues is critical for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a comprehensive protocol for the quantification of "Kadsurin A analogue-1" in a biological matrix (e.g., plasma) using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The principles and parameters outlined here are based on established methods for the analysis of lignans and can be adapted and validated for specific analogues.[4][5]

Principle of the Method

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) or a tunable UV-Vis detector. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and water is used to elute the analyte from the column. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of known concentrations of a reference standard, generating a calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., another structurally similar, stable lignan not present in the sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Formic Acid (LC-MS grade)

-

Control plasma (e.g., human, rat, mouse)

-

0.45 µm Syringe filters (PTFE or similar)

Instrumentation

-

HPLC system equipped with:

-

Binary or Quaternary Pump

-

Degasser

-

Autosampler

-

Column Thermostat

-

Diode-Array Detector (DAD) or UV-Vis Detector

-

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

Chromatographic Conditions

The following conditions are a starting point and should be optimized for the specific analogue and system.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic (e.g., start with 60% B, adjust as needed) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection λ | Scan for optimal wavelength (e.g., 200-400 nm); likely near 220 nm or 254 nm |

| Run Time | 15 minutes (adjust to ensure elution of analyte and IS) |

Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of, for example, 0.1 to 50 µg/mL.[6]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of the chosen IS in methanol.

-

IS Working Solution (5 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.

-

Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (5 µg/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 10 µL into the HPLC system.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Method Validation and Data Presentation

A new analytical method must be validated to ensure it is reliable for its intended purpose.[7][8] Validation is performed according to ICH guidelines and typically includes the following parameters. The table below shows example acceptance criteria for a validated method.

Table 1: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.995[7] |

| Precision (RSD%) | The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. | RSD ≤ 15% (≤ 20% at LLOQ)[8] |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 85-115% of nominal value (80-120% at LLOQ)[8] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; Precision and accuracy criteria must be met.[9] |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components). | No significant interfering peaks at the retention time of the analyte or IS. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, and long-term stability within ±15% of nominal.[8] |

Potential Biological Activity and Signaling Pathway

Lignans isolated from Kadsura species have been reported to inhibit the production of nitric oxide (NO).[2] This activity is often linked to the modulation of inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. This compound may exert anti-inflammatory effects by inhibiting this pathway.

References

- 1. Anti-lipid peroxidative effect of an extract of the stems of Kadsura heteroclita and its major constituent, kadsurin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. e-nps.or.kr [e-nps.or.kr]

Application Note: HPLC Method for Purity Analysis of Kadsurin A Analogue-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of purity of Kadsurin A analogue-1 using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is intended for use in research and quality control environments for the analysis of bulk drug substance.

Introduction

Kadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, known for a variety of pharmacological activities. Its analogues are of significant interest in drug discovery and development. Ensuring the purity of these compounds is a critical aspect of preclinical and clinical studies. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities or degradation products.

The method is designed to be specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies are included to demonstrate the stability-indicating nature of the method, as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Apparatus and Software

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

-

Chromatographic Data Software (CDS): Software capable of instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

-

Volumetric Glassware: Class A.

-

Filtration Assembly: For mobile phase and sample preparation, using 0.45 µm or 0.22 µm membrane filters.

Reagents and Materials

-

This compound Reference Standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

-

Formic Acid (HCOOH): Analytical reagent grade (≥98%).

-

Hydrochloric Acid (HCl): Analytical reagent grade.

-

Sodium Hydroxide (NaOH): Analytical reagent grade.

-

Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific characteristics of this compound and any observed impurities.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or the λmax of this compound determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile, mix well, and degas.

-

-

Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

-

Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Sonicate if necessary to ensure complete dissolution.

-

-

Sample Solution Preparation (Example Concentration: 0.1 mg/mL):

-

Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the same diluent used for the standard solution.

-

Filter through a 0.45 µm syringe filter before injection.

-

Method Validation and Purity Determination

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours, then prepare the sample solution.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B) for a specified duration.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound (resolution > 1.5). Peak purity analysis using a PDA detector is also recommended.

Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Corrections for response factors of impurities may be necessary for higher accuracy if the impurities are identified and characterized.

Data Presentation

The results of the purity analysis and method validation should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | ≤ 2.0 | |

| Theoretical Plates (N) | > 2000 | |

| %RSD of Peak Area | ≤ 1.0% (for n=6) |

Table 2: Purity Analysis of this compound Batches

| Batch Number | Retention Time (min) | Peak Area | % Purity |

Table 3: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Oxidation | |||

| Thermal | |||

| Photolytic |

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the purity analysis.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Logical flow for purity calculation.

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Kadsurin A Analogue-1 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kadsurin A analogue-1 in human plasma. As specific information for "this compound" is not publicly available, this protocol has been developed based on the closely related and well-characterized dibenzocyclooctadiene lignan, Kadsurin A. The method utilizes a simple protein precipitation for sample preparation and employs a commercially available structural analogue, Schisandrin, as an internal standard (IS). The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or metabolic studies of this class of compounds.

Introduction

Kadsurin A is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are used in traditional medicine. Lignans from Kadsura species have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the downregulation of pro-inflammatory mediators.[3] Accurate quantification of Kadsurin A and its analogues in biological matrices is essential for preclinical and clinical development. This document provides a comprehensive protocol for the analysis of a Kadsurin A analogue in plasma, covering sample preparation, LC-MS/MS conditions, and method validation parameters based on data from related lignan analyses.

Experimental Protocols

Materials and Reagents

-

Kadsurin A (surrogate for analogue-1) reference standard (MW: 458.5 g/mol , Formula: C₂₅H₃₀O₈)[4][5]

-

Schisandrin (Internal Standard, IS) (MW: 432.5 g/mol , Formula: C₂₄H₃₂O₇)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Kadsurin A and Schisandrin (IS) in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Kadsurin A stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Schisandrin primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol

The following protocol is based on protein precipitation, a common and effective method for extracting lignans from plasma.[6]

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Spike 5 µL of the appropriate Kadsurin A working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blank and unknown samples.

-

Vortex briefly (5-10 seconds).

-

Add 150 µL of the internal standard working solution (100 ng/mL Schisandrin in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[7]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min[7]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % B 0.0 15 2.0 50 4.0 95 4.1 15 | 6.0 | 15 |

Mass Spectrometry (MS) System:

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Temperature: 450°C[7]

-